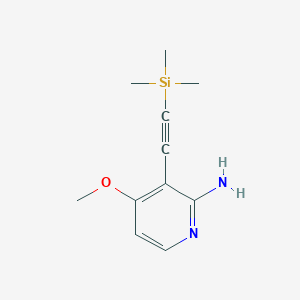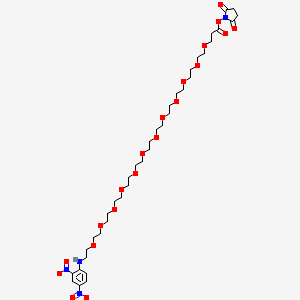
DNP-PEG12-NHS ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
DNP-PEG12-NHS ester is a compound that serves as a polyethylene glycol (PEG) linker containing a dinitrophenyl (DNP) moiety and an N-hydroxysuccinimide (NHS) ester terminal group . The DNP moiety is involved in biological applications such as ion transport across membranes, while the NHS ester can react with primary amines to form stable amide bonds . The hydrophilic PEG linkers increase the water solubility of the compound in aqueous media .
生化分析
Biochemical Properties
DNP-PEG12-NHS ester plays a significant role in biochemical reactions due to its unique structure. The NHS ester group reacts with primary amines to form stable amide bonds, which is crucial for conjugation reactions. The DNP moiety is involved in biological applications such as ion transport across membranes . The hydrophilic PEG linker increases the water solubility of the compound, facilitating its use in aqueous media.
Cellular Effects
This compound influences various cellular processes by modifying proteins and enzymes within the cells. The formation of stable amide bonds with primary amines can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the modification of cell surface proteins can alter cell signaling pathways, leading to changes in cellular responses. Additionally, the conjugation of this compound to intracellular proteins can impact gene expression and metabolic processes by modifying the activity of these proteins .
Molecular Mechanism
The molecular mechanism of this compound involves the formation of stable amide bonds with primary amines. The NHS ester group reacts with the amine groups on proteins and enzymes, resulting in the formation of covalent bonds. This reaction is highly specific and efficient, making this compound a valuable tool for protein modification. The DNP moiety can also participate in ion transport across membranes, further influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is stable under appropriate storage conditions, typically at -20°C. Its stability can be affected by factors such as temperature, pH, and exposure to light. Over time, the compound may degrade, leading to a decrease in its effectiveness. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in terms of protein modification and cellular signaling .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, the compound can effectively modify target proteins without causing significant toxicity. At higher doses, this compound may exhibit toxic or adverse effects, such as disrupting cellular processes or causing cell death. It is essential to determine the optimal dosage to achieve the desired effects while minimizing potential toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can modify enzymes involved in metabolic processes, thereby affecting metabolic flux and metabolite levels. For example, the modification of enzymes involved in glycolysis or the citric acid cycle can alter the overall metabolic activity of cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The hydrophilic PEG linker facilitates its movement in aqueous environments, while the DNP moiety can interact with specific transporters or binding proteins. This interaction can influence the localization and accumulation of the compound within cells, affecting its overall activity .
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, the modification of mitochondrial proteins can lead to the accumulation of this compound within mitochondria, affecting mitochondrial function and cellular metabolism .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of DNP-PEG12-NHS ester involves the reaction of a PEG linker with a DNP moiety and an NHS ester terminal group. The reaction typically occurs under mild conditions to preserve the functional groups. The NHS ester is activated and reacts with primary amines to form stable amide bonds.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high purity and yield. The compound is usually produced in reagent grade for research purposes.
化学反应分析
Types of Reactions
DNP-PEG12-NHS ester primarily undergoes substitution reactions due to the presence of the NHS ester group. The NHS ester reacts with primary amines to form stable amide bonds.
Common Reagents and Conditions
Reagents: Primary amines, NHS ester.
Conditions: Mild conditions to preserve functional groups.
Major Products
科学研究应用
DNP-PEG12-NHS ester has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of various compounds.
Biology: Involved in ion transport across membranes.
Medicine: Utilized in drug delivery systems due to its ability to form stable amide bonds with primary amines.
Industry: Employed in the production of PEGylated compounds to increase water solubility.
作用机制
相似化合物的比较
Similar Compounds
DNP-PEG4-NHS ester: Similar structure but with a shorter PEG linker.
DNP-PEG8-NHS ester: Similar structure but with a medium-length PEG linker.
Uniqueness
DNP-PEG12-NHS ester is unique due to its longer PEG linker, which provides increased water solubility and flexibility in biological applications .
属性
CAS 编号 |
1334178-01-6 |
|---|---|
分子式 |
C17H20N4O10 |
分子量 |
440.4 g/mol |
IUPAC 名称 |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-(2,4-dinitroanilino)ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C17H20N4O10/c22-15-3-4-16(23)19(15)31-17(24)5-7-29-9-10-30-8-6-18-13-2-1-12(20(25)26)11-14(13)21(27)28/h1-2,11,18H,3-10H2 |
InChI 键 |
SDLCOOUHDFFHSC-UHFFFAOYSA-N |
SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
规范 SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
相关CAS编号 |
1334178-01-6 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


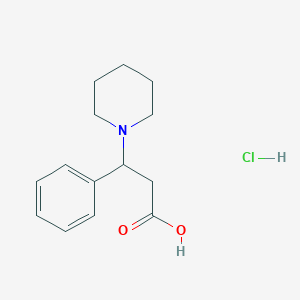
![3-([1,1'-Biphenyl]-4-ylmethoxy)piperidine hydrochloride](/img/structure/B1440454.png)
![4-[(Allyloxy)methyl]piperidine hydrochloride](/img/structure/B1440455.png)
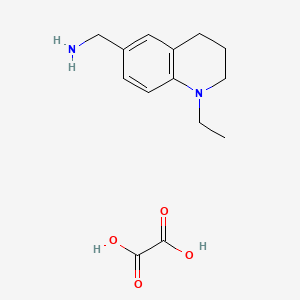
![[5-(4,5-Dimethyl-thiazol-2-ylcarbamoyl)-2-oxo-2H-pyridin-1-yl]-acetic acid](/img/structure/B1440459.png)
![4-[(2-Bromoacetyl)amino]-N,N-dimethylbenzamide](/img/structure/B1440460.png)

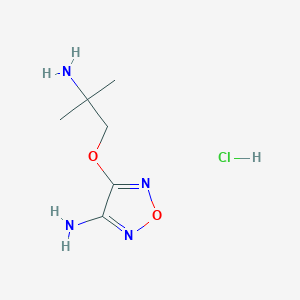
![3-[4-Chloro-2-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1440467.png)
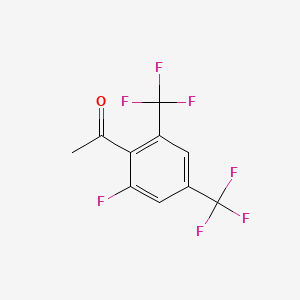
![2-Bromo-N-[2-(1-pyrrolidinylcarbonyl)phenyl]-acetamide](/img/structure/B1440470.png)
![Decyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]-acetate](/img/structure/B1440471.png)
![2-Methoxyethyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B1440472.png)
